molecular formula C16H23N7 B2775740 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine CAS No. 2415563-73-2

6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

Cat. No.: B2775740
CAS No.: 2415563-73-2
M. Wt: 313.409
InChI Key: VEFJQZXCITVMIG-UHFFFAOYSA-N
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Description

6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a complex organic compound that features a pyridazine ring substituted with a piperazine moiety, which is further substituted with a dimethylpyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Substitution with Piperazine: The pyridazine core is then reacted with piperazine in the presence of a suitable base to form the piperazine-substituted pyridazine.

    Introduction of the Dimethylpyrimidine Group: The final step involves the reaction of the piperazine-substituted pyridazine with 2,6-dimethylpyrimidine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to modify the pyridazine or pyrimidine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially or fully reduced derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is unique due to its specific combination of a pyridazine ring with a piperazine moiety and a dimethylpyrimidine group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

6-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-12-11-16(18-13(2)17-12)23-9-7-22(8-10-23)15-6-5-14(19-20-15)21(3)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFJQZXCITVMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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